tert-Butyl (trans-4-vinylcyclohexyl)carbamate
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Overview
Description
Preparation Methods
The synthesis of tert-Butyl (trans-4-vinylcyclohexyl)carbamate involves the reaction of tert-butyl carbamate with trans-4-vinylcyclohexyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl (trans-4-vinylcyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (trans-4-vinylcyclohexyl)carbamate has several scientific research applications:
Biology: This compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl (trans-4-vinylcyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
tert-Butyl (trans-4-vinylcyclohexyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler carbamate compound used as a protecting group in organic synthesis.
Benzyl carbamate: Another carbamate used for similar purposes but with different reactivity and stability profiles.
Phenyl carbamate: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications in various fields of research and industry.
Biological Activity
tert-Butyl (trans-4-vinylcyclohexyl)carbamate, also known by its CAS number 1198355-16-6, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H23NO2
- Molar Mass : 225.33 g/mol
- Water Solubility : Slightly soluble in water
- Storage Conditions : 2-8°C
- Irritant Status : Classified as an irritant .
Research indicates that this compound may function through several mechanisms:
-
Enzyme Inhibition :
- The compound exhibits inhibitory effects on various enzymes, notably acetylcholinesterase (AChE) and β-secretase. These enzymes are critical in the pathology of neurodegenerative diseases such as Alzheimer’s disease.
- In vitro studies have shown that this compound can prevent the aggregation of amyloid beta peptides, which are implicated in Alzheimer's pathology .
- Neuroprotective Effects :
- Oxidative Stress Reduction :
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- In Vitro Studies on Astrocytes :
- In Vivo Models :
Properties
IUPAC Name |
tert-butyl N-(4-ethenylcyclohexyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-5-10-6-8-11(9-7-10)14-12(15)16-13(2,3)4/h5,10-11H,1,6-9H2,2-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGRVODTFJIPNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672982 |
Source
|
Record name | tert-Butyl (4-ethenylcyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198355-16-6 |
Source
|
Record name | tert-Butyl (4-ethenylcyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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